[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . Another approach uses dicationic molten salts based on Tropine to facilitate the synthesis in an environmentally friendly manner .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[4,3-a]pyrimidine-3-thiol are not extensively documented in the literature. the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrimidine-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrimidine-3-thiol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrimidine-3-thiol involves the inhibition of specific enzymes and pathways. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis by blocking the P450-dependent enzyme (CYP 51) . Additionally, it can interact with various molecular targets, including kinases and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits antibacterial and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Used in the treatment of type II diabetes mellitus.
Uniqueness
What sets [1,2,4]triazolo[4,3-a]pyrimidine-3-thiol apart is its unique thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyrimidine-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-8-7-4-6-2-1-3-9(4)5/h1-3H,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSUJROHJRDMQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=S)NN=C2N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397936 | |
Record name | [1,2,4]Triazolo[4,3-a]pyrimidine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-44-8 | |
Record name | NSC405280 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,2,4]Triazolo[4,3-a]pyrimidine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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